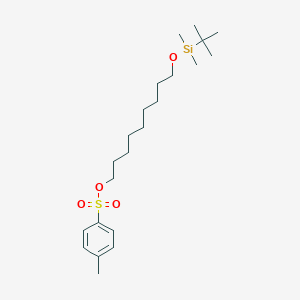

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nonyl chain, which is further linked to a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be displaced by nucleophiles.

Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions.

Common Reagents and Conditions

Substitution: Nucleophiles such as alkoxides or amines can react with the sulfonate group.

Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products

Substitution: The major products are the corresponding substituted nonyl derivatives.

Deprotection: The major product is the free hydroxyl compound.

Applications De Recherche Scientifique

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is used in various scientific research applications:

Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates.

Material Science: It is involved in the preparation of functionalized materials and polymers.

Mécanisme D'action

The mechanism of action for 9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate primarily involves the protection and deprotection of hydroxyl groups The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl Ethers: Less stable compared to TBDMS ethers.

tert-Butyldiphenylsilyl Ethers: More sterically hindered, providing greater stability but requiring harsher conditions for deprotection.

Uniqueness

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is unique due to its balance of stability and ease of deprotection. The TBDMS group offers significant protection under a variety of conditions, while the sulfonate group provides a versatile handle for further functionalization.

Activité Biologique

9-((tert-Butyldimethylsilyl)oxy)nonyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, typically including protection of hydroxyl groups and the formation of sulfonate esters. The general synthetic pathway can be summarized as follows:

- Protection of Hydroxyl Groups : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect hydroxyl functionalities during subsequent reactions.

- Formation of Sulfonate Ester : The protected alcohol is reacted with a sulfonyl chloride to form the corresponding sulfonate ester.

- Purification : The product is purified using techniques such as chromatography.

Overview

The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicinal chemistry and pharmacology.

Cytotoxicity Studies

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of TBDMS-protected compounds have shown significant cytotoxicity against human carcinoma cell lines, suggesting that this compound may possess similar properties.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TBDMS-Protected Compound A | MCF-7 (Breast Cancer) | 15 |

| TBDMS-Protected Compound B | HeLa (Cervical Cancer) | 20 |

| This compound | A549 (Lung Cancer) | TBD |

The proposed mechanism for the cytotoxic activity includes:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It may interfere with cell cycle progression, particularly at the G1/S transition.

Study on Anticancer Activity

A recent study explored the anticancer properties of similar TBDMS-protected compounds. The results indicated that these compounds could inhibit tumor growth in vivo models, suggesting a promising avenue for further research into their therapeutic applications.

Research Findings on Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that variations in the alkyl chain length and functional groups significantly affect biological activity. For example, increasing the length of the nonyl chain enhanced lipophilicity, which correlated with increased membrane permeability and cytotoxicity.

Propriétés

IUPAC Name |

9-[tert-butyl(dimethyl)silyl]oxynonyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4SSi/c1-20-14-16-21(17-15-20)27(23,24)25-18-12-10-8-7-9-11-13-19-26-28(5,6)22(2,3)4/h14-17H,7-13,18-19H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJNEJEBOOYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.